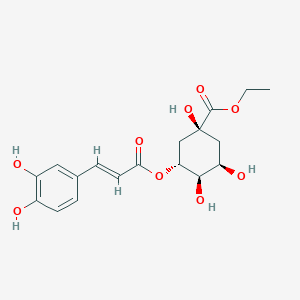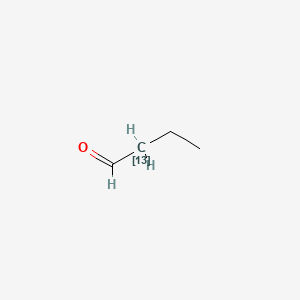
(213C)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(213C)butanal, also known as butyraldehyde, is an organic compound with the formula CH₃(CH₂)₂CHO. It is a colorless, flammable liquid with a pungent odor. This compound is an aldehyde derivative of butane and is miscible with most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for producing (213C)butanal is through the hydroformylation of propene. This process involves the reaction of propene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is typically conducted at high pressures (20-45 MPa) and temperatures (140-180°C) .
Industrial Production Methods
Industrial production of this compound predominantly uses the hydroformylation process. This method was first identified in 1938 and has since evolved to use rhodium catalysts for improved efficiency. The process involves converting propene to butanal using a homogeneous catalyst system, often with triphenylphosphine as a ligand .
Chemical Reactions Analysis
Types of Reactions
(213C)butanal undergoes several types of chemical reactions, including:
Oxidation: Converts this compound to butanoic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduces this compound to butanol using hydrogenation.
Addition and Condensation Reactions: Participates in aldol condensations and Tishchenko reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium).
Condensation: Base catalysts (e.g., sodium hydroxide).
Major Products
Oxidation: Butanoic acid.
Reduction: Butanol.
Condensation: β-hydroxybutanal (from aldol condensation).
Scientific Research Applications
(213C)butanal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (213C)butanal involves its reactivity as an aldehyde. The carbonyl group in this compound is highly reactive, making it susceptible to nucleophilic attacks. This reactivity allows it to participate in various chemical reactions, including oxidation and reduction .
Comparison with Similar Compounds
Similar Compounds
Butanone (Methyl Ethyl Ketone): Similar molecular formula (C₄H₈O) but differs in structure as a ketone.
Propionaldehyde: Another aldehyde with a shorter carbon chain.
Pentanal: An aldehyde with a longer carbon chain.
Uniqueness
(213C)butanal is unique due to its specific reactivity and applications. Unlike butanone, which cannot be easily oxidized, this compound can be readily converted to butanoic acid. Its role as an intermediate in various chemical syntheses also sets it apart from other aldehydes .
Properties
Molecular Formula |
C4H8O |
|---|---|
Molecular Weight |
73.10 g/mol |
IUPAC Name |
(213C)butanal |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3+1 |
InChI Key |
ZTQSAGDEMFDKMZ-LBPDFUHNSA-N |
Isomeric SMILES |
CC[13CH2]C=O |
Canonical SMILES |
CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
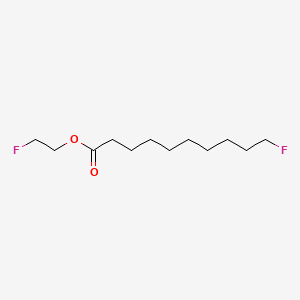
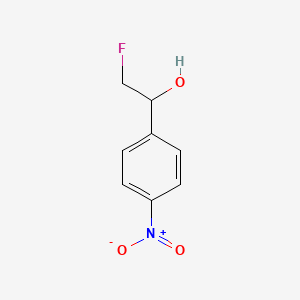
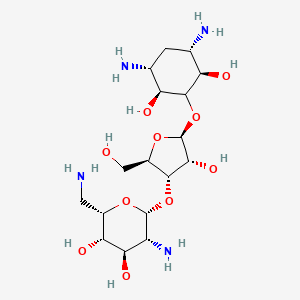
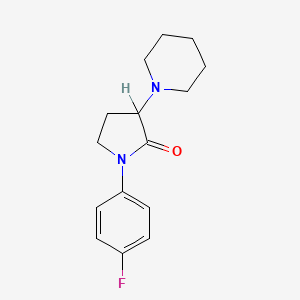
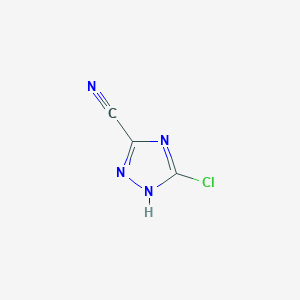

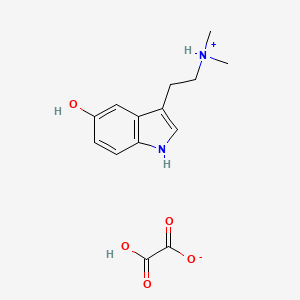
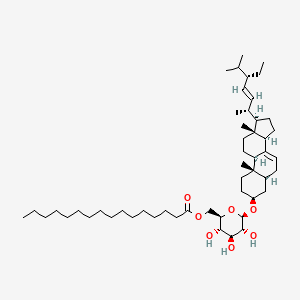
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
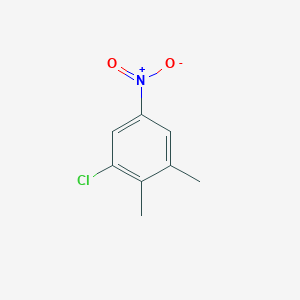
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)

